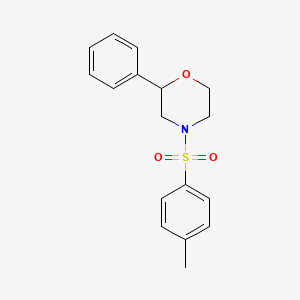

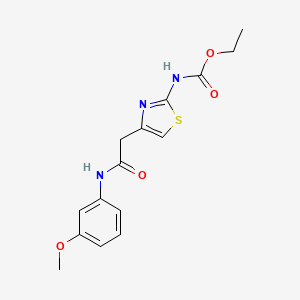

2-Phenyl-4-tosylmorpholine

カタログ番号 B2671975

CAS番号:

321977-41-7

分子量: 317.4

InChIキー: KVKAXUNZCSWGSV-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

2-Phenyl-4-tosylmorpholine is a chemical derivative of phenylmorpholine . Phenylmorpholines are known to act as releasers of monoamine neurotransmitters and have stimulant effects .

Synthesis Analysis

The synthesis of morpholines, including 2-Phenyl-4-tosylmorpholine, has been a subject of significant attention due to their widespread availability in natural products and biologically relevant compounds . They are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .科学的研究の応用

Catalysis and Organic Synthesis

- Pd-Catalyzed Arylation of Pyridines: Phenyl tosylates like 2-Phenyl-4-tosylmorpholine are used in palladium-catalyzed arylation of pyridines. This method highlights the selective arylation at the C3-position of pyridines using a Pd(OAc)2-1,10-phenanthroline catalyst system, demonstrating the utility of phenyl tosylates in complex organic synthesis (Dai et al., 2013).

Pharmaceutical Applications

- Synthesis of Antimicrobial Compounds: A study describes the synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, indicating the role of 2-Phenyl-4-tosylmorpholine in developing antimicrobial agents. The synthesized compounds showed significant activity against selected microbial species, underscoring its potential in pharmaceutical applications (Gul et al., 2017).

Materials Science

- Electron Transport Materials in OLEDs: Compounds related to 2-Phenyl-4-tosylmorpholine, like phenanthroline-based compounds, have been reported for use in organic light-emitting diodes (OLEDs). These compounds exhibit high electron mobility and operational stability, vital for efficient OLED functionality (Kim et al., 2017).

Polymer Science

- Cationic Polymerization: The temperature effects on the polymerization of 2-phenyl-2-oxazoline, involving the use of methyl tosylate, were investigated using an automated synthesizer. This research highlights the application of tosylate compounds in the field of polymer science (Hoogenboom et al., 2004).

Biochemistry and Cell Imaging

- Iridium Complexes for Cell Imaging: Zwitterionic iridium complexes with characteristics similar to 2-Phenyl-4-tosylmorpholine show promising applications in cell imaging. Their luminescent properties make them suitable for use as dyes in aqueous solution, offering insights into cellular processes (Jiang et al., 2010).

特性

IUPAC Name |

4-(4-methylphenyl)sulfonyl-2-phenylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-14-7-9-16(10-8-14)22(19,20)18-11-12-21-17(13-18)15-5-3-2-4-6-15/h2-10,17H,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKAXUNZCSWGSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-4-tosylmorpholine | |

Citations

For This Compound

8

Citations

Herein we describe the PhI(OAc)2-mediated 1,1- and 1,2-difunctionalization of alkenes with N-tosyl amino alcohols to form oxazolidine and morpholine derivatives. This transformation …

Number of citations: 7

pubs.rsc.org

A convenient synthetic method for the construction of morpholine derivatives from easily available aziridines and propargyl alcohols has been successfully developed. A tandem …

Number of citations: 24

pubs.rsc.org

Lewis acid catalyzed quaternary ammonium salt mediated highly regioselective ring-opening of chiral activated aziridines and azetidines with alcohols to nonracemic β- and γ-amino …

Number of citations: 78

pubs.acs.org

… Cyclization of 8 by Mitsunobu conditions with triphenylphosphine and diethyl azodicarboxylate (DEAD) gave 2-phenyl-4-tosylmorpholine 9 (Scheme 5). …

Number of citations: 3

pubs.acs.org

… To start with, alkenol 5d was treated with 1.2 equiv of boron trifluoride etherate in dichloromethane at room temperature for 5 h, and 2-methyl-2-phenyl-4-tosylmorpholine 6d was …

Number of citations: 51

pubs.acs.org

A highly regio- and stereoselective strategy for the syntheses in high yield and enantioselectivity of a variety of substituted nonracemic morpholines and their homologues is described. …

Number of citations: 98

pubs.acs.org

We report here the first general method for the geminal diamination and an intermolecular metal-free, geminal aminooxygenation of vinylarenes using hypervalent iodine reagent. A …

Number of citations: 9

www.sciencedirect.com

A general strategy is developed for the stereoselective synthesis of C-substituted morpholine derivatives using intramolecular reductive etherification reaction. The method is extended …

Number of citations: 44

pubs.acs.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzoyl-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2671897.png)

![6-hydroxy-N-(2-methylbenzo[d]thiazol-5-yl)pyrimidine-4-carboxamide](/img/structure/B2671899.png)

![[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2671902.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2671905.png)

![4-(azepan-1-ylsulfonyl)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2671908.png)

![3,6-Di-tert-butyl 2-methyl 4-(benzyloxy)-8-(chloromethyl)-7,8-dihydropyrrolo[3,2-e]indole-2,3,6-tricarboxylate](/img/structure/B2671910.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isobutyramide](/img/structure/B2671911.png)

![2-(4-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2671914.png)